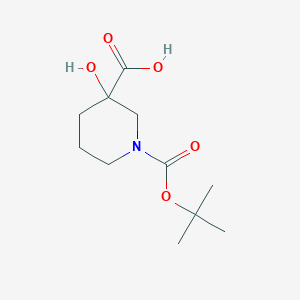

1-(Tert-butoxycarbonyl)-3-hydroxypiperidine-3-carboxylic acid

Beschreibung

1-(tert-Butoxycarbonyl)-3-hydroxypiperidine-3-carboxylic acid (CAS: 1396555-79-5) is a piperidine derivative with a molecular formula of C₁₁H₁₉NO₅ and a molecular weight of 245.27 g/mol . The compound features a hydroxyl (-OH) group at the 3-position of the piperidine ring and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This dual functionality makes it a versatile intermediate in pharmaceutical synthesis, particularly for peptide coupling and drug candidate development.

Storage recommendations include sealing the compound under dry conditions at room temperature. Current supply chain data indicate temporary unavailability, with suppliers offering restock notifications .

Eigenschaften

IUPAC Name |

3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-10(2,3)17-9(15)12-6-4-5-11(16,7-12)8(13)14/h16H,4-7H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANMQQEWQWWIFEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1396555-79-5 | |

| Record name | 1-[(tert-butoxy)carbonyl]-3-hydroxypiperidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Route

3-Hydroxypiperidine → (Boc) protection → (S)-1-Boc-3-hydroxypiperidine

Limitations:

- Low yield due to multiple unit operations.

- High cost and lengthy process.

Research Data:

| Step | Reagents | Conditions | Yield | References |

|---|---|---|---|---|

| Enantiomer separation | Tartaric acid derivatives | Reflux, crystallization | Variable | |

| Boc protection | Boc anhydride | Room temperature | Not specified |

Asymmetric Synthesis and Reduction

Advances in asymmetric catalysis have enabled the direct synthesis of the (S)-enantiomer from achiral precursors, reducing the need for resolution steps. Notable methods include:

- Asymmetric reduction of N-Boc-piperidone : Using ketoreductases or carbonyl reductases under mild conditions yields high enantioselectivity.

- Conversion from achiral intermediates : Achieved via multi-step synthesis involving phenacyl bromide derivatives.

Synthetic Route

Achiral precursor → Asymmetric reduction → (S)-N-Boc-3-hydroxypiperidine

Research Data:

Biotransformation Method

This environmentally friendly approach uses enzyme catalysis to convert achiral or racemic substrates into enantiomerically pure (S)-1-Boc-3-hydroxypiperidine. The process involves:

- Oxidation of precursor compounds using sodium hypochlorite-TEMPO.

- Enzymatic reduction via ketoreductases to achieve high stereoselectivity.

Synthetic Route

Achiral substrate → Enzymatic oxidation → Enzymatic reduction → (S)-1-Boc-3-hydroxypiperidine

Advantages:

- Mild reaction conditions.

- High yield and enantioselectivity.

- Environmentally sustainable.

Research Data:

| Substrate | Enzyme | Conditions | Enantiomeric Excess | Yield | References |

|---|---|---|---|---|---|

| 4 | Ketoreductase | Mild, aqueous | >99% | High |

Specific Synthetic Route from 3-Pyridone

Based on patent CN105439939A, a detailed route involves:

- Hydrogenation of 3-pyridone over rhodium catalysts to produce 3-hydroxypiperidine.

- Condensation with D-pyrrolidonecarboxylic acid to form a pyroglutamate intermediate.

- Protection with Boc groups under basic conditions.

Key Steps:

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Hydrogenation | Rhodium catalyst | 80-100°C, 4-6 MPa H₂ | Not specified | Converts 3-pyridone to 3-hydroxypiperidine |

| Condensation | D-Pyrrolidonecarboxylic acid | Reflux in ethanol | Not specified | Forms pyroglutamate intermediate |

| Boc protection | Boc anhydride | 20-30°C, 3-6h | 82.5% | Final protected intermediate |

Summary of Preparation Methods

| Method | Advantages | Disadvantages | Suitable For |

|---|---|---|---|

| Chemical resolution | High enantioselectivity | Low yield, costly | Laboratory scale, research |

| Asymmetric synthesis | High yield, high enantioselectivity | Complex setup | Industrial synthesis |

| Biotransformation | Environmentally friendly, high selectivity | Requires enzyme optimization | Green chemistry applications |

| Multi-step chemical synthesis | Precise control | Lengthy, low overall yield | Custom synthesis |

Analyse Chemischer Reaktionen

Types of Reactions

1-(Tert-butoxycarbonyl)-3-hydroxypiperidine-3-carboxylic acid undergoes several types of chemical reactions, including:

Deprotection Reactions: The Boc group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA) or hydrochloric acid in methanol.

Substitution Reactions: The hydroxyl group can participate in substitution reactions, where it is replaced by other functional groups.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol.

Substitution: Various nucleophiles can be used depending on the desired substitution product.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

Deprotection: Yields the free amine derivative.

Substitution: Yields substituted piperidine derivatives.

Oxidation: Yields ketones or aldehydes.

Reduction: Yields alcohols.

Wissenschaftliche Forschungsanwendungen

Synthesis of Bioactive Compounds

1-(Tert-butoxycarbonyl)-3-hydroxypiperidine-3-carboxylic acid is frequently utilized as a protecting group in peptide synthesis. The tert-butoxycarbonyl (Boc) group allows for selective protection of amines during multi-step synthetic processes. This method is particularly advantageous in the synthesis of complex peptides and alkaloids where multiple functional groups are present.

Medicinal Chemistry

The compound has been explored for its potential therapeutic applications, particularly in neuropharmacology. For instance, it has been investigated for its role as an inhibitor of amyloid beta aggregation, which is crucial in Alzheimer's disease research. Studies have shown that derivatives of this compound can exhibit protective effects on astrocytes against amyloid beta-induced toxicity, suggesting its potential use in neuroprotective therapies .

Drug Development

Due to its structural features, this compound is a key building block in the development of various drug candidates. Its derivatives have been synthesized and evaluated for their activity against different biological targets, including enzymes involved in neurodegenerative diseases. For example, compounds derived from 1-(tert-butoxycarbonyl)-3-hydroxypiperidine-3-carboxylic acid have been shown to act as multitarget drugs, inhibiting both β-secretase and acetylcholinesterase activities .

Chemical Biology

In chemical biology, this compound is used to explore the interactions between small molecules and biological macromolecules. Its ability to form stable complexes with proteins makes it a useful tool for studying protein-ligand interactions and understanding the mechanisms of action of various biological processes.

Case Study 1: Neuroprotective Effects

In a study published by MDPI, researchers synthesized a derivative of 1-(tert-butoxycarbonyl)-3-hydroxypiperidine-3-carboxylic acid and evaluated its neuroprotective effects against amyloid beta-induced cytotoxicity in astrocyte cultures . The results indicated that the compound significantly reduced cell death and inflammation markers such as TNF-α, highlighting its potential as a therapeutic agent for Alzheimer's disease.

Case Study 2: Synthesis of Complex Peptides

Another study focused on using this compound as a key intermediate in synthesizing complex peptides with potential anticancer properties. The Boc-protected amino acids allowed for selective coupling reactions that led to high-yielding syntheses of desired peptide sequences . This demonstrates the utility of 1-(tert-butoxycarbonyl)-3-hydroxypiperidine-3-carboxylic acid in advancing peptide-based drug discovery.

Wirkmechanismus

The mechanism of action of 1-(tert-butoxycarbonyl)-3-hydroxypiperidine-3-carboxylic acid primarily involves its role as a protecting group. The Boc group protects the amine functionality during synthetic transformations, preventing unwanted side reactions. The deprotection step involves the cleavage of the Boc group under acidic conditions, leading to the formation of the free amine . This process is crucial in multi-step organic synthesis, allowing for the selective modification of other functional groups.

Vergleich Mit ähnlichen Verbindungen

Impact of Substituent Electronic Effects

- Hydroxyl (-OH) vs. Fluorine (-F): The hydroxyl group in the target compound facilitates hydrogen bonding, improving solubility in polar solvents. In contrast, fluorine’s electronegativity enhances stability against metabolic degradation, making fluorinated analogs (e.g., CAS 934342-39-9) valuable in long-acting therapeutics .

- Methyl (-CH₃) vs.

Conformational Modifications

- Cyclopropane Integration: The cyclopropane-containing compound (CAS 1781383-17-2) introduces rigidity, which can restrict rotational freedom and improve selectivity in receptor binding .

Biologische Aktivität

1-(Tert-butoxycarbonyl)-3-hydroxypiperidine-3-carboxylic acid (often abbreviated as Boc-Hyp) is a compound with significant potential in medicinal chemistry, particularly in the development of pharmaceuticals. Its unique chemical structure contributes to its biological activity, making it a subject of interest in various research studies.

- Molecular Formula : C11H19NO4

- Molecular Weight : 229.28 g/mol

- CAS Number : 1396555-79-5

- Physical State : Solid, typically appearing as a white to almost white powder.

Biological Activity Overview

The biological activity of Boc-Hyp has been investigated in several contexts, including its role as an intermediate in the synthesis of bioactive compounds and its potential therapeutic applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of Boc-Hyp derivatives. For instance, compounds derived from Boc-Hyp have shown promising antibacterial activity against a range of pathogens, including multidrug-resistant strains. The minimal inhibitory concentrations (MICs) for these derivatives were found to be effective against Gram-positive and Gram-negative bacteria, indicating their potential as antibacterial agents .

Antitumor Activity

Boc-Hyp has been evaluated for its antitumor properties, particularly in the context of cancer cell lines. Research has indicated that certain derivatives exhibit selective cytotoxicity towards human colon cancer (HCT-116) and hepatoma (SMMC-7721) cell lines while showing less toxicity towards normal cells. This selectivity is crucial for developing targeted cancer therapies that minimize damage to healthy tissues .

Case Studies

Several case studies have been conducted to explore the biological activity of Boc-Hyp:

-

Study on Antitumor Activity :

- Objective : To evaluate the cytotoxic effects of Boc-Hyp derivatives on various cancer cell lines.

- Methodology : The study utilized cell viability assays to determine the IC50 values for different derivatives.

- Findings : Derivatives showed IC50 values as low as 0.14 µM against SMMC-7721 cells, indicating high potency compared to standard chemotherapeutics like camptothecin .

-

Study on Antimicrobial Efficacy :

- Objective : To assess the antibacterial properties of Boc-Hyp derivatives.

- Methodology : The study involved testing against multiple bacterial strains using broth microdilution methods.

- Findings : Some derivatives exhibited MICs below 0.25 µg/mL against resistant strains such as Staphylococcus aureus, showcasing their potential as new antibacterial agents .

Table 1: Cytotoxicity of Boc-Hyp Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| E2 | SMMC-7721 | 0.14 |

| H2 | HCT-116 | 0.80 |

| H2 | MCF-7 | 2.5 |

Table 2: Antibacterial Activity of Boc-Hyp Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 7a | Staphylococcus aureus | <0.03125 |

| 7a | Escherichia coli | 1 |

| 7a | Acinetobacter baumannii | 4 |

Q & A

Q. What are the optimal synthetic routes for preparing 1-(tert-butoxycarbonyl)-3-hydroxypiperidine-3-carboxylic acid, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the introduction of the tert-butoxycarbonyl (Boc) protecting group to the piperidine ring. Key steps include:

- Boc Protection : Reaction of the piperidine precursor with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., triethylamine or DMAP in THF) .

- Hydroxylation : Controlled oxidation or hydroxylation at the 3-position using reagents like m-CPBA or enzymatic methods to ensure regioselectivity.

- Carboxylic Acid Formation : Hydrolysis of nitrile or ester intermediates under acidic or basic conditions.

To improve yields, optimize reaction temperatures (e.g., 0–25°C for Boc protection) and use anhydrous solvents to minimize side reactions. Monitor progress via TLC or HPLC .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer: Critical techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm Boc group presence (tert-butyl signals at δ ~1.4 ppm) and hydroxyl/carboxylic acid functionality. 2D NMR (COSY, HSQC) resolves stereochemistry .

- IR Spectroscopy : Peaks at ~1680–1720 cm⁻¹ (C=O stretch of Boc and carboxylic acid) and ~3200–3600 cm⁻¹ (O-H stretch) .

- HPLC/MS : Reverse-phase HPLC with UV detection (λ = 210–254 nm) assesses purity, while high-resolution mass spectrometry (HRMS) confirms molecular weight .

Q. How stable is the Boc group under varying experimental conditions, and what decomposition products might form?

Methodological Answer: The Boc group is stable under neutral and basic conditions but decomposes in acidic environments (e.g., HCl in dioxane or TFA) to release CO₂ and tert-butanol. Key stability considerations:

- Thermal Stability : Avoid prolonged heating above 40°C to prevent premature deprotection .

- Light Sensitivity : Store in amber vials to prevent photodegradation.

Decomposition products include piperidine derivatives and tert-butyl ethers, identifiable via GC-MS or LC-MS .

Advanced Research Questions

Q. How can enantiomeric purity of 1-(tert-butoxycarbonyl)-3-hydroxypiperidine-3-carboxylic acid be ensured during synthesis?

Methodological Answer: Enantiomeric purity is critical for biological activity. Strategies include:

- Chiral Catalysis : Use asymmetric hydroxylation catalysts (e.g., Sharpless epoxidation conditions) to control stereochemistry at the 3-position .

- Chiral Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak® columns with hexane/isopropanol mobile phases) .

- Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) enhances enantiomeric excess (ee) .

Q. What computational tools can predict the reactivity of this compound in downstream reactions (e.g., peptide coupling)?

Methodological Answer: Quantum chemical calculations (e.g., DFT with B3LYP/6-31G* basis sets) model reaction pathways for:

- Deprotection Kinetics : Predict acid sensitivity of the Boc group .

- Nucleophilic Reactivity : Assess carboxylic acid activation (e.g., with EDC/HOBt) for amide bond formation.

Software like Gaussian or ORCA integrates with experimental data to optimize coupling efficiency .

Q. How should researchers resolve contradictions between experimental data and computational predictions for this compound?

Methodological Answer: Address discrepancies via:

- Feedback Loops : Use experimental results (e.g., NMR or X-ray crystallography) to refine computational models (e.g., adjusting solvent parameters in COSMO-RS) .

- Sensitivity Analysis : Test variables like temperature or solvent polarity to identify outliers in predicted vs. observed reaction outcomes.

- Multi-Method Validation : Cross-validate using both ab initio (DFT) and semi-empirical (PM6) methods .

Q. What strategies mitigate unwanted side reactions during Boc deprotection in complex molecular environments?

Methodological Answer: To prevent side reactions (e.g., epimerization or oxidation):

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.